

Spectroscopic Profile of Methyl Ricinoleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 12-hydroxy-9(*E*)-octadecenoate

Cat. No.: B15547014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl ricinoleate, a key derivative of castor oil with significant applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of methyl ricinoleate. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of methyl ricinoleate exhibits characteristic signals corresponding to the various protons in its structure. The data presented here was acquired in deuterated chloroform (CDCl_3) on a 400 MHz instrument.^[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
5.54	m	1H	H-9 (vinylic)
5.39	m	1H	H-10 (vinylic)
3.65	s	3H	-OCH ₃ (methyl ester)
3.60	m	1H	H-12 (carbinol)
2.29	t	2H	H-2 (α to C=O)
2.20	m	2H	H-11 (allylic to C-10)
2.03	m	2H	H-8 (allylic to C-9)
1.60	m	2H	H-3 (β to C=O)
1.45	m	2H	H-13
1.39-1.21	m	10H	-(CH ₂) ₅ - (C4-C7, C14)
0.87	t	3H	H-18 (terminal methyl)

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed carbon framework of methyl ricinoleate. The following assignments are based on data acquired in CDCl₃ at 75.5 MHz.[\[2\]](#)

Chemical Shift (δ) ppm	Carbon Assignment
174.0	C-1 (C=O)
132.6	C-9 or C-10 (vinylic)
124.5	C-9 or C-10 (vinylic)
71.3	C-12 (-CHOH)
51.2	-OCH ₃ (methyl ester)
36.6	C-11
35.7	C-13
34.0	C-2
31.7	C-16
29.5 - 29.0	C-4, C-5, C-6, C-14, C-15
27.1	C-8
25.5	C-7
24.9	C-3
22.5	C-17
13.9	C-18

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in methyl ricinoleate. The spectrum is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl group)
~3010	=C-H stretch (vinylic)
~2925, ~2855	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1650	C=C stretch (alkene)
~1170	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of methyl ricinoleate. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several characteristic fragment ions.

m/z	Interpretation
312	[M] ⁺ (Molecular ion)
294	[M - H ₂ O] ⁺
279	[M - H ₂ O - CH ₃] ⁺
229	
185	
99	
84	
74	
55	
41	

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of fatty acid methyl esters (FAMEs) is as follows:

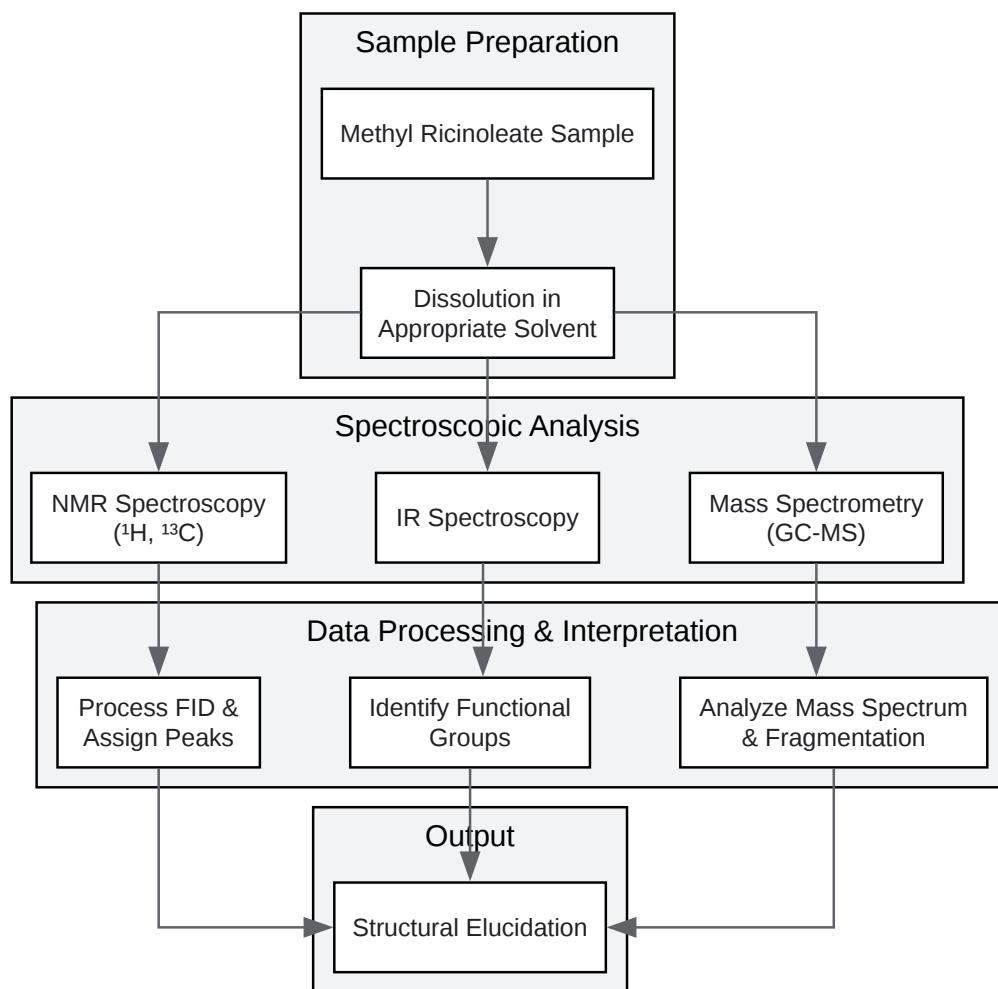
- **Sample Preparation:** Dissolve approximately 10-20 mg of the methyl ricinoleate sample in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ^{13}C NMR, an inverse-gated pulse sequence can be used to minimize the Nuclear Overhauser Effect (NOE) for more quantitative results.^[3]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

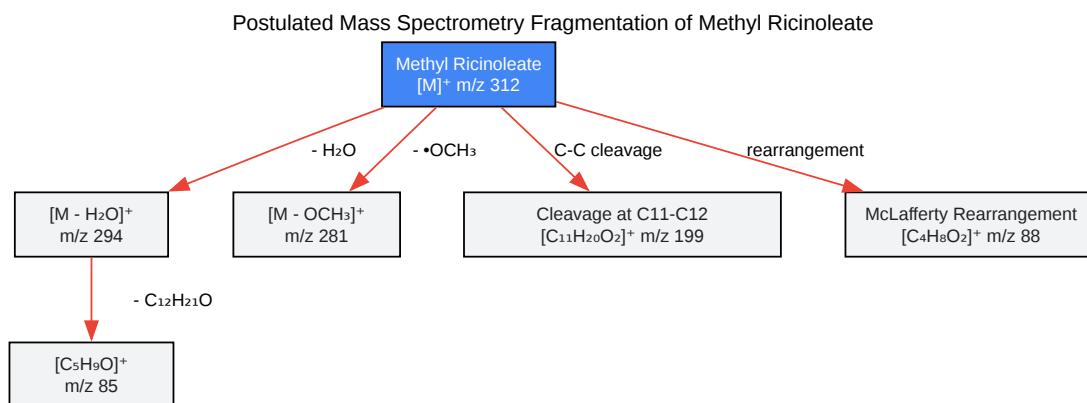
Infrared (IR) Spectroscopy Protocol

A common method for obtaining the IR spectrum of a liquid sample like methyl ricinoleate is as follows:

- **Sample Preparation:** As a neat liquid, place a small drop of methyl ricinoleate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.^[4]
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer.
- **Background Scan:** Perform a background scan of the empty salt plates to subtract any atmospheric and instrumental interferences.
- **Sample Scan:** Acquire the spectrum of the sample, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol


The following provides a general protocol for the GC-MS analysis of methyl ricinoleate:


- Sample Preparation: Dilute the methyl ricinoleate sample in a suitable solvent such as hexane or dichloromethane.
- GC Conditions:
 - Column: Use a capillary column suitable for FAME analysis (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 μ m).[5]
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: Typically set around 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[6]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30-700 amu.[6]
 - Ion Source Temperature: Typically around 230 °C.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. bch.ro [bch.ro]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products [mdpi.com]
- 6. iiste.org [iiste.org]

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Ricinoleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547014#spectroscopic-data-for-methyl-ricinoleate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com